molecular formula C14H20O2 B14057962 Methyl 5-(3-ethylphenyl)pentanoate

Methyl 5-(3-ethylphenyl)pentanoate

Cat. No.: B14057962
M. Wt: 220.31 g/mol
InChI Key: YEMMVMHVNXNQET-UHFFFAOYSA-N
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Description

Methyl 5-(3-ethylphenyl)pentanoate is a methyl ester of pentanoic acid featuring a 3-ethylphenyl substituent at the fifth carbon of the pentanoate chain. Such compounds are typically synthesized via esterification reactions or nucleophilic substitutions, often involving acyl chlorides or coupling agents . Esters with aryl substituents are of interest in medicinal chemistry, agrochemicals, and materials science due to their tunable physicochemical properties and biological activity .

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

methyl 5-(3-ethylphenyl)pentanoate

InChI

InChI=1S/C14H20O2/c1-3-12-8-6-9-13(11-12)7-4-5-10-14(15)16-2/h6,8-9,11H,3-5,7,10H2,1-2H3

InChI Key

YEMMVMHVNXNQET-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)CCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(3-ethylphenyl)pentanoate can be synthesized through esterification reactions. One common method involves the reaction of 5-(3-ethylphenyl)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Automated systems can be employed to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-ethylphenyl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidation products.

    Reduction: Reduction reactions can convert the ester to alcohols or aldehydes.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Methyl 5-(3-ethylphenyl)pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-(3-ethylphenyl)pentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aryl Pentanoates

The substituent on the phenyl ring and the ester group (methyl vs. ethyl) significantly influence properties such as solubility, boiling point, and reactivity. Below is a comparison with key analogs:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Source of Information
Methyl 5-(3-ethylphenyl)pentanoate* C₁₄H₂₀O₂ 220.31 g/mol 3-ethylphenyl, methyl ester Inferred
Ethyl 5-(3-thienyl)pentanoate C₁₁H₁₆O₂S 212.31 g/mol 3-thienyl, ethyl ester
Ethyl 5-(3,5-dimethoxyphenyl)pentanoate C₁₅H₂₂O₄ 266.33 g/mol 3,5-dimethoxyphenyl, ethyl ester
Methyl 5-(4-aminophenyl)pentanoate C₁₂H₁₇NO₂ 207.27 g/mol 4-aminophenyl, methyl ester
Ethyl 3-hydroxy-3-methyl-5-phenylpentanoate C₁₄H₂₀O₃ 236.31 g/mol Phenyl, hydroxy, ethyl ester

*Inferred structure; direct data unavailable.

Key Observations :
  • Electronic Effects: Electron-donating groups (e.g., methoxy in Ethyl 5-(3,5-dimethoxyphenyl)pentanoate) increase stability and reduce reactivity compared to electron-withdrawing groups (e.g., nitro groups in ). The 3-ethylphenyl group in the target compound likely enhances lipophilicity compared to polar substituents like amines .
  • Steric Effects: Bulky substituents (e.g., cyclohexyl in Compound 13c ) hinder molecular packing, lowering melting points. The ethyl group in this compound may impart moderate steric hindrance.
  • Ester Group Impact: Methyl esters generally exhibit higher volatility and lower molecular weights than ethyl esters, as seen in Ethyl 5-(3-thienyl)pentanoate (212.31 g/mol) vs. the methyl analog (estimated ~198 g/mol) .

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